ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The thiazole and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in assays for antimicrobial and anticancer activities.
Medicine
The compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, interfering with replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt cellular functions, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(1H-benzimidazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Similar structure but lacks the methyl group on the benzimidazole ring.
Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of both benzimidazole and thiazole rings allows for versatile interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
Ethyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3S
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, due to structural similarities with known antimicrobial agents .
2. Anticancer Potential
- The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression . The mechanism involves the interaction with specific cellular pathways that are critical for tumor growth.
3. Anti-inflammatory Effects
- This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole and benzimidazole moieties can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt metabolic pathways essential for tumor growth.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses or cell proliferation, leading to reduced symptoms or growth rates in affected tissues .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of thiazole derivatives, this compound was tested against several cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a promising candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N4O3S/c1-3-24-16(23)13-9-25-17(19-13)20-15(22)7-5-11-4-6-14-12(8-11)18-10-21(14)2/h4,6,8-10H,3,5,7H2,1-2H3,(H,19,20,22) |
InChI Key |
COPDJVLEFMJECV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC3=C(C=C2)N(C=N3)C |
Origin of Product |
United States |
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